
Benzenepropanoic acid, 4-bromo-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-bromo-2-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with bromine and iodine atoms, along with a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-bromo-2-iodo- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes bromination and iodination. The process may involve the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-bromo-2-iodo- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine and iodine substituents can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenepropanoic acid derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Benzenepropanoic acid, 4-bromo-2-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 4-bromo-2-iodo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-bromo-2-chloro-
- Benzenepropanoic acid, 4-iodo-2-chloro-
- Benzenepropanoic acid, 4-bromo-2-fluoro-
Uniqueness
Benzenepropanoic acid, 4-bromo-2-iodo- is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties compared to similar compounds
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(4-bromo-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
FOXHYZXIEMSWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


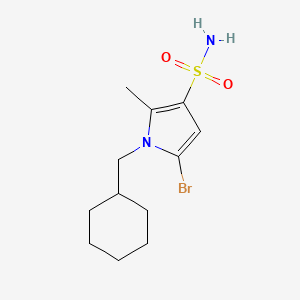


![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)

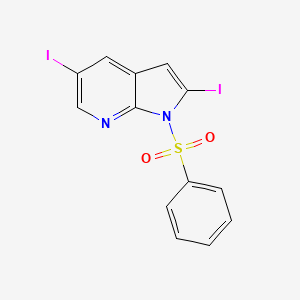
![(R) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine](/img/structure/B12330236.png)
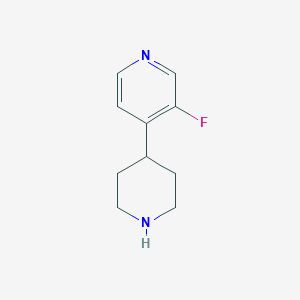
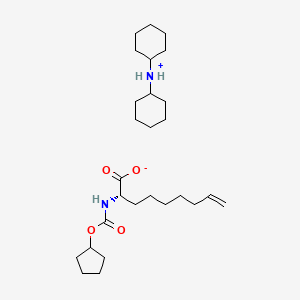


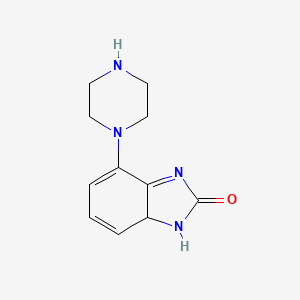
![3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12330280.png)
![3-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12330284.png)
